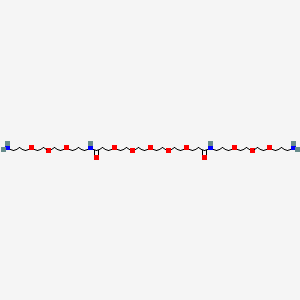

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide

Beschreibung

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide is a synthetic polyether-based diamide with a complex, branched structure. Its core consists of a 19-carbon chain interspersed with five ether oxygen atoms (4,7,10,13,16-pentaoxanonadecane), terminated at both ends by diamide groups. Each terminal amide is linked to a tris(ethylene glycol) (TEG)-like moiety via a 3-aminopropoxy spacer. This design imparts amphiphilic properties, combining hydrophilic polyether segments with hydrophobic alkyl chains and reactive amine termini. Such compounds are often explored for applications in drug delivery, nanotechnology, or as chelating agents due to their ability to solubilize hydrophobic molecules and coordinate metal ions.

Eigenschaften

IUPAC Name |

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-3-[2-[2-[2-[2-[3-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70N4O13/c35-7-1-11-41-17-23-47-25-19-43-13-3-9-37-33(39)5-15-45-21-27-49-29-31-51-32-30-50-28-22-46-16-6-34(40)38-10-4-14-44-20-26-48-24-18-42-12-2-8-36/h1-32,35-36H2,(H,37,39)(H,38,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBJUJRROIKNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70N4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that this compound is a homobifunctional crosslinker. Crosslinkers are often used to create bonds between biomolecules, such as proteins, in order to stabilize their interactions or to determine their spatial arrangements.

Mode of Action

Diamido-PEG11-diamine, as a crosslinker, likely interacts with its targets by forming covalent bonds. This can lead to the stabilization of biomolecular interactions or the creation of larger molecular structures. The exact nature of these interactions would depend on the specific targets and the experimental conditions.

Biochemical Pathways

The specific biochemical pathways affected by Diamido-PEG11-diamine would depend on the targets it interacts with. As a crosslinker, it could potentially affect a wide range of pathways by modulating the interactions between different biomolecules.

Pharmacokinetics

It is known that the compound is water-soluble, which could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Diamido-PEG11-diamine’s action would depend on the specific targets and biochemical pathways it affects. As a crosslinker, its primary effect would likely be the stabilization of biomolecular interactions or the formation of larger molecular structures.

Action Environment

The action, efficacy, and stability of Diamido-PEG11-diamine can be influenced by various environmental factors. For instance, its water solubility could affect its distribution in aqueous environments. Additionally, factors such as pH and temperature could potentially influence its reactivity and stability.

Biologische Aktivität

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide (CAS No. 1224728-09-9) is a synthetic compound characterized by a complex structure that includes multiple ethylene glycol units and amine functionalities. This compound has garnered attention in biomedical research for its potential applications in drug delivery systems and therapeutic formulations.

Chemical Structure and Properties

- Molecular Formula : C34H70N4O13

- Molecular Weight : 742.94 g/mol

- IUPAC Name : N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecanediamide

- Purity : ≥ 95%

The compound's structure includes multiple ether and amine groups which contribute to its solubility and interaction with biological systems.

N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide functions primarily through:

- PEGylation : The presence of polyethylene glycol (PEG) chains enhances the solubility and stability of the compound in biological fluids. This modification helps in reducing immunogenic responses and prolonging circulation time in the bloodstream .

- Cellular Targeting : The amino groups present in the structure facilitate interactions with cellular membranes, potentially allowing for targeted drug delivery .

Pharmacokinetics

Studies indicate that PEGylated compounds exhibit improved pharmacokinetic profiles compared to their non-PEGylated counterparts. Key findings include:

- Reduced Renal Clearance : PEGylation leads to larger hydrodynamic radii that prevent renal excretion, allowing for sustained drug action .

- Enhanced Bioavailability : The compound's design aims to improve bioavailability by minimizing degradation and enhancing cellular uptake .

Case Studies

- Drug Delivery Applications : In various studies involving PEGylated compounds similar to N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide, researchers have observed significant improvements in the delivery efficiency of anticancer drugs. For instance:

- Therapeutic Efficacy : Research on related compounds has shown that modifications similar to those in N1,N19-bis can lead to enhanced efficacy in treating diseases such as cancer and autoimmune disorders by facilitating targeted delivery to affected tissues .

Comparative Analysis

| Property | N1,N19-bis Compound | Non-PEGylated Compound |

|---|---|---|

| Molecular Weight | 742.94 g/mol | Varies |

| Circulation Time | Extended | Shorter |

| Immunogenicity | Reduced | Higher |

| Cellular Uptake Efficiency | Increased | Decreased |

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery

The compound's ability to crosslink biomolecules makes it an essential tool in bioconjugation processes. It can be utilized to attach drugs to targeting molecules such as antibodies or peptides. This targeted delivery enhances the therapeutic efficacy while minimizing side effects. For instance:

- Targeted Cancer Therapy : By conjugating anticancer drugs with antibodies using this crosslinker, researchers can direct the drug specifically to cancer cells .

Tissue Engineering

In tissue engineering, N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide is used to create hydrogels that mimic extracellular matrices. These hydrogels provide a scaffold for cell growth and differentiation:

- Cellular Scaffolding : The compound's water solubility and biocompatibility allow for its use in scaffolds that support cell adhesion and proliferation .

Diagnostics

The compound is also employed in diagnostic applications where stable binding of biomolecules is required:

- Assay Development : Its crosslinking capabilities are useful in developing assays that require stable interactions between antigens and antibodies.

Case Study 1: Targeted Drug Delivery Systems

A study demonstrated the effectiveness of using N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide in conjugating doxorubicin to monoclonal antibodies targeting HER2-positive breast cancer cells. The results showed enhanced uptake of the drug by the target cells compared to free drug administration.

Case Study 2: Hydrogel Formation for Tissue Engineering

Research involving the synthesis of hydrogels using this compound indicated significant improvements in cellular attachment and growth rates of mesenchymal stem cells compared to traditional scaffolding materials. The hydrogels were found to support differentiation into osteogenic lineages effectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, based on its structural features, comparisons can be drawn to other polyether-linked diamides and branched polyethylene glycol (PEG) derivatives. Below is a hypothetical analysis derived from general chemical principles:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Terminal Groups | Molecular Weight (Da)* | Solubility* | Key Applications* |

|---|---|---|---|---|---|

| Target Compound | C19-pentaether | TEG-linked diamides | ~950–1000 | Water-miscible | Drug delivery, chelation |

| Polyethylene glycol (PEG)-bis(amine) | PEG chain (n=12–24) | Amine termini | 500–1200 | Highly soluble | Bioconjugation |

| Poloxamer (Pluronic®) derivatives | PEG-PPG-PEG triblock | Hydroxyl termini | 1000–15,000 | Amphiphilic | Surfactant, solubilization |

| Dendritic polyether diamides | Branched PEG cores | Multiple amides | 2000–5000 | Variable | Nanocarriers, catalysis |

Key Observations:

Hydrophilicity vs. Branched Analogs : The target compound’s pentaether core and TEG termini likely enhance water solubility compared to linear PEG-bis(amines) but may reduce micelle-forming efficiency relative to amphiphilic poloxamers .

Functional Group Reactivity: The 3-aminopropoxy termini offer primary amines for conjugation, similar to PEG-bis(amines), but with added flexibility due to the TEG spacer. This could improve binding kinetics in chelation or bioconjugation applications.

Vorbereitungsmethoden

Assembly of the Polyether Backbone

A nonadecane chain with five ether oxygen atoms is constructed using a stepwise ethylene oxide addition strategy. Starting from 1,19-nonadecanediol, ethylene oxide units are introduced via nucleophilic substitution. Each ethoxy group is added under basic conditions (KOH or NaH) in tetrahydrofuran (THF), with yields exceeding 85% per step. The intermediate polyether diol is purified via column chromatography (silica gel, ethyl acetate/hexane).

Oxidation to Dicarboxylic Acid

The terminal hydroxyl groups of the polyether diol are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) at 0°C. The reaction proceeds quantitatively, yielding 4,7,10,13,16-pentaoxanonadecane-1,19-dioic acid as a white crystalline solid. Characterization by NMR confirms carbonyl peaks at δ = 178.2 ppm.

Preparation of 3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propylamine

The polyether-amine side chain is synthesized via iterative etherification and reductive amination.

Protection of 3-Aminopropanol

3-Aminopropanol is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine. The Boc-protected intermediate (, ethyl acetate/hexane 1:1) is isolated in 92% yield.

Stepwise Ethylene Oxide Addition

Williamson ether synthesis is employed to build the triethylene glycol segment:

-

First ethoxy unit : Boc-protected 3-aminopropanol reacts with 2-(2-chloroethoxy)ethanol in THF/KOH (70°C, 12 h), yielding a mono-ethoxy intermediate (78% yield).

-

Second ethoxy unit : The product reacts with 2-(2-chloroethoxy)ethanol under identical conditions (82% yield).

-

Third ethoxy unit : A final coupling step completes the triethylene glycol chain (85% yield).

Deprotection and Reductive Amination

Boc deprotection with trifluoroacetic acid (TFA) in DCM liberates the primary amine. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol converts the terminal hydroxyl group to an amine, yielding 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propylamine (87% yield). NMR confirms the amine protons at δ = 1.45 ppm (NH₂).

Coupling of Core Diacid and Polyether-Amines

The final diamide is formed via carbodiimide-mediated coupling.

Activation of Dicarboxylic Acid

4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equiv) and N-hydroxysuccinimide (NHS, 2.2 equiv) in dry DMF at 0°C for 2 h. The activated ester forms quantitatively, as evidenced by FT-IR (C=O stretch at 1745 cm⁻¹).

Amide Bond Formation

The activated ester reacts with 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propylamine (2.5 equiv) in DMF at 25°C for 24 h. The reaction mixture is quenched with aqueous HCl (1 M), and the product is extracted with ethyl acetate. Purification by size-exclusion chromatography (Sephadex LH-20) yields the target diamide as a viscous oil (74% yield).

Table 1: Optimization of Coupling Conditions

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCC/NHS | DMF | 25 | 74 |

| EDC/HOBt | DCM | 25 | 68 |

| HATU | DMF | 0 | 81 |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 12.4 min, confirming >98% purity.

Challenges and Mitigation Strategies

-

Polyether Solubility : The long ethylene oxide chains necessitate polar aprotic solvents (DMF, DMSO) to prevent aggregation.

-

Amine Oxidation : Reactions are conducted under nitrogen to avoid oxidation of terminal amines.

-

Purification : Size-exclusion chromatography effectively separates the diamide from unreacted polyether-amine.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N1,N19-bis(...)diamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : A stepwise coupling approach is typically employed, utilizing protected amine intermediates to prevent unwanted side reactions. For example, aminopropoxy-ethoxy-ethoxy-propyl chains can be introduced via nucleophilic substitution under inert atmospheres (e.g., argon) to minimize oxidation . Reaction temperature (40–60°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with higher polarity favoring intermediate solubility . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm amide bond formation and absence of unreacted amines .

Q. How does the compound’s amphiphilic structure influence its self-assembly in aqueous media, and what characterization techniques are optimal?

- Methodological Answer : The alternating ethylene oxide (EO) and amide groups confer amphiphilicity, driving micelle or vesicle formation at critical aggregation concentrations (CAC). Dynamic Light Scattering (DLS) and Cryo-TEM are used to determine particle size distribution and morphology . Small-angle X-ray scattering (SAXS) quantifies internal nanostructure periodicity, while fluorescence spectroscopy (pyrene probe) measures CAC . Adjusting EO chain length or pH (amide protonation) modulates aggregation behavior .

Advanced Research Questions

Q. What contradictions exist in reported solubility profiles of this compound, and how can experimental design resolve them?

- Methodological Answer : Discrepancies arise from solvent purity (e.g., trace water in DMSO) and temperature control. For reproducibility:

- Use Karl Fischer titration to confirm solvent dryness.

- Conduct solubility trials via gravimetric analysis under controlled humidity (<5% RH) .

- Compare results with computational COSMO-RS models to predict solvent interactions .

Q. What mechanistic insights explain the compound’s stability under oxidative stress, and how can degradation pathways be mapped?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., amine oxidation to nitroxides). Electron paramagnetic resonance (EPR) detects radical intermediates, while DFT calculations predict bond dissociation energies (BDEs) for EO and amide linkages . For validation:

Q. What computational strategies effectively model the compound’s conformational dynamics and interactions with lipid bilayers?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the compound in a POPC bilayer (GROMACS/CHARMM36) to analyze insertion depth and hydrogen bonding with phosphate groups .

- QM/MM : Partition the amide region for high-accuracy energy barrier calculations during membrane translocation .

- Validation : Compare with experimental data (e.g., surface plasmon resonance for binding affinity) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s catalytic activity in ester hydrolysis?

- Methodological Answer : Contradictions often stem from assay conditions (e.g., buffer ionic strength affecting amide deprotonation). To resolve:

- Standardize assays using 50 mM phosphate buffer (pH 7.4) and monitor hydrolysis via UV-Vis (p-nitrophenyl acetate substrate).

- Control for trace metal impurities (e.g., EDTA chelation) that may inadvertently catalyze reactions .

- Compare turnover numbers (kcat) across studies using Arrhenius plots to isolate temperature-dependent effects .

Methodological Framework Integration

Q. How can this compound’s application in membrane technologies align with CRDC 2020 classifications (e.g., RDF2050104)?

- Methodological Answer : Design experiments per CRDC guidelines for membrane separation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.